molecular formula C7H11ClO2S B14224230 S-(5-Chloro-4-oxopentyl) ethanethioate CAS No. 614760-03-1

S-(5-Chloro-4-oxopentyl) ethanethioate

Cat. No.: B14224230
CAS No.: 614760-03-1
M. Wt: 194.68 g/mol
InChI Key: RJEWEIMQPUCBPO-UHFFFAOYSA-N
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Description

S-(5-Chloro-4-oxopentyl) ethanethioate: is an organic compound with the molecular formula C7H11ClO2S It is characterized by the presence of a chloro group, a ketone group, and a thioester group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(5-Chloro-4-oxopentyl) ethanethioate typically involves the reaction of 5-chloro-4-oxopentyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired thioester product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: S-(5-Chloro-4-oxopentyl) ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-(5-Chloro-4-oxopentyl) ethanethioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of S-(5-Chloro-4-oxopentyl) ethanethioate involves its reactivity with nucleophiles and electrophiles. The chloro group can undergo nucleophilic substitution, while the thioester group can participate in various addition and elimination reactions.

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

614760-03-1

Molecular Formula

C7H11ClO2S

Molecular Weight

194.68 g/mol

IUPAC Name

S-(5-chloro-4-oxopentyl) ethanethioate

InChI

InChI=1S/C7H11ClO2S/c1-6(9)11-4-2-3-7(10)5-8/h2-5H2,1H3

InChI Key

RJEWEIMQPUCBPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCC(=O)CCl

Origin of Product

United States

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